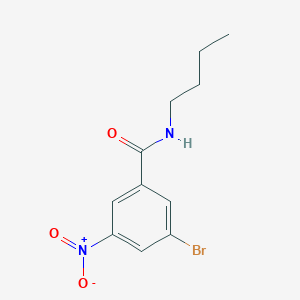

3-Bromo-N-butyl-5-nitrobenzamide

Description

Contextualization of Substituted Benzamide (B126) Derivatives in Contemporary Chemical Research

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with additional substituents on the aromatic ring. These derivatives are of profound interest in medicinal chemistry and materials science. The nature and position of the substituents on the benzamide core can dramatically influence the molecule's physical, chemical, and biological properties. Researchers have extensively explored these compounds, leading to the development of various pharmaceuticals and functional materials. The amide linkage provides a stable, planar structure that can participate in hydrogen bonding, a crucial interaction in biological systems.

Significance of 3-Bromo-N-butyl-5-nitrobenzamide as a Versatile Molecular Scaffold

This compound, with the Chemical Abstracts Service (CAS) number 1881320-52-0, presents a unique combination of functional groups that make it a versatile scaffold for further chemical modifications. The benzene ring is substituted with a bromine atom, a nitro group, and an N-butyl amide chain. The bromine atom and the nitro group are both electron-withdrawing, which significantly influences the reactivity of the aromatic ring. The bromine atom offers a site for various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amino group, providing another point for chemical diversification. The N-butyl group imparts lipophilicity to the molecule, which can be crucial for its interaction with biological membranes.

Overview of Academic Research Trajectories for Complex Organic Molecules

The academic exploration of complex organic molecules like this compound typically follows a structured path. Initial research often focuses on the development of efficient and scalable synthetic routes. Once the molecule is accessible, its structural and electronic properties are thoroughly characterized using various spectroscopic and crystallographic techniques. Subsequently, its reactivity is explored, investigating how the different functional groups can be manipulated to create a library of related compounds. Finally, these new molecules are often screened for potential applications, for instance, as active pharmaceutical ingredients or as components in advanced materials.

Scope and Objectives of the Research Focus on this compound

The primary objective of research focused on this compound is to leverage its unique structural features for the synthesis of novel and potentially useful molecules. The scope of this research would include:

Developing and optimizing a reliable synthetic pathway to produce the compound in high yield and purity.

Conducting a comprehensive analysis of its chemical and physical properties.

Investigating the selective transformation of its functional groups to build a diverse chemical library.

Exploring the potential of its derivatives in various fields, guided by computational and in-vitro studies.

While specific, detailed research findings on this compound are not extensively published in publicly accessible literature, its structural components suggest a rich field for chemical exploration. A plausible synthetic approach would involve the amidation of 3-bromo-5-nitrobenzoic acid. A general and efficient method for such a transformation involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride. researchgate.net For instance, reacting 3-bromo-5-nitrobenzoyl chloride with n-butylamine would be a direct route to this compound. chemnorm.combldpharm.com

Due to the limited availability of specific experimental data for this compound in the public domain, the following sections will draw upon data from closely related analogs to provide an informed perspective on its expected chemical and physical characteristics.

Detailed Research Findings

As direct experimental data for this compound is scarce in peer-reviewed literature, this section presents anticipated data based on the analysis of its constituent parts and comparison with analogous structures.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | Based on chemical structure |

| Molecular Weight | 303.14 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted benzamides |

| Melting Point | Expected to be a crystalline solid with a distinct melting point | Comparison with analogs like 3-bromo-5-nitrobenzamide (B1274910) |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Presence of N-butyl group and aromatic ring |

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the butyl chain protons (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups), and distinct aromatic proton signals in the downfield region, likely showing coupling patterns consistent with a 1,3,5-trisubstituted benzene ring. |

| ¹³C NMR | Resonances for the four distinct carbons of the butyl group, the carbonyl carbon of the amide, and the six aromatic carbons, with chemical shifts influenced by the bromo and nitro substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, N-O stretches of the nitro group, and C-Br stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-butyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-2-3-4-13-11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGYJYHUFBNFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Butyl 5 Nitrobenzamide

Retrosynthetic Analysis for the Elaboration of 3-Bromo-N-butyl-5-nitrobenzamide

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This functional group disconnection reveals two key synthons: an acyl cation equivalent derived from the benzoyl moiety and a butylamine nucleophile.

This leads to the identification of two primary precursor molecules:

3-Bromo-5-nitrobenzoic acid : This molecule provides the core aromatic structure with the required bromo and nitro substituents.

n-Butylamine : This simple primary amine provides the N-butyl chain.

The forward synthesis, therefore, involves the formation of an amide bond between these two precursor molecules. A further retrosynthetic step on 3-bromo-5-nitrobenzoic acid would involve disconnecting the nitro or bromo groups. A common synthetic route involves the regioselective nitration of 3-bromobenzoic acid, which itself can be synthesized from commercially available starting materials.

Targeted Synthesis Strategies for the Benzamide (B126) Core Precursors

The synthesis of this compound is strategically approached by first preparing the key intermediate, 3-bromo-5-nitrobenzoic acid, and then coupling it with n-butylamine.

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation involves the reaction of a carboxylic acid (or its derivative) with an amine. However, the direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures to eliminate water, which are often incompatible with the integrity of the substrates. luxembourg-bio.com Therefore, the carboxylic acid group must first be "activated" to facilitate the reaction under milder conditions. iris-biotech.dehepatochem.com

The fundamental mechanism for amide bond formation involves a two-step process:

Activation of the Carboxylic Acid : The hydroxyl group (-OH) of the carboxylic acid is converted into a better leaving group. A classic and effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic carbon of the acyl chloride is then susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution : The primary amine (n-butylamine) acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of the leaving group (e.g., a chloride ion) and a proton from the nitrogen atom, resulting in the formation of the stable amide bond.

The optimization of this reaction depends on several factors:

Solvent : Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used to prevent side reactions with the highly reactive acyl chloride.

Temperature : The initial activation step may be performed at room temperature or with gentle heating, while the subsequent coupling with the amine is often carried out at a lower temperature (e.g., 0 °C) to control the reaction's exothermicity.

Stoichiometry : An excess of the amine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is often used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

To avoid the harsh conditions associated with acyl chloride formation, a wide variety of modern coupling reagents have been developed. These reagents activate the carboxylic acid in situ under mild conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.comiris-biotech.de They are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. iris-biotech.dehepatochem.com

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and reduce the risk of racemization, particularly in peptide synthesis. luxembourg-bio.com

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They convert the carboxylic acid into a reactive benzotriazolyl ester, which readily couples with amines.

Uronium/Aminium Salts : This class includes reagents like HBTU, TBTU, and HATU. peptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly efficient, known for faster reaction times and lower rates of epimerization compared to its HOBt-based counterparts. luxembourg-bio.comiris-biotech.de

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Full Name | Key Features & Considerations |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Effective and inexpensive; byproduct (DCU) is insoluble and easily filtered, but this makes it unsuitable for solid-phase synthesis. luxembourg-bio.compeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Byproduct is soluble, making it suitable for both solution and solid-phase synthesis. hepatochem.compeptide.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for sterically hindered couplings; byproduct is water-soluble. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A highly effective coupling reagent, particularly useful for coupling N-methyl amino acids. peptide.com | |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient with low racemization, especially when HOBt is added. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Based on HOAt, it offers faster and more efficient couplings with less epimerization than HBTU. luxembourg-bio.comiris-biotech.de |

The synthesis of the 3-bromo-5-nitrobenzoic acid precursor requires the introduction of a nitro group onto a substituted benzene (B151609) ring. This is typically achieved through an electrophilic aromatic substitution reaction.

Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to install a nitro (-NO₂) group onto an aromatic ring. masterorganicchemistry.com

Mechanism: The reaction proceeds through a well-established mechanism:

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is generated by mixing concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comjove.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. jove.comunacademy.com

Electrophilic Attack : The π-electron system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also called a σ-complex). acs.orgnih.gov

Deprotonation : A weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final nitroaromatic product.

Regioselectivity : When the aromatic ring already has substituents, their electronic properties dictate the position of the incoming electrophile. In the synthesis of 3-bromo-5-nitrobenzoic acid from 3-bromobenzoic acid, the two existing substituents guide the nitration:

Carboxyl Group (-COOH) : This group is strongly deactivating (making the ring less reactive than benzene) and is a meta-director due to its electron-withdrawing resonance and inductive effects.

Bromine Atom (-Br) : This is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs can be donated through resonance to stabilize the arenium ion intermediate when substitution occurs at these positions. acs.org

When both groups are present on the ring, their directing effects are combined. For 3-bromobenzoic acid, the carboxyl group directs the incoming nitro group to position 5 (meta). The bromine atom directs to positions 2, 4, and 6 (ortho and para). The position at C5 is strongly favored as it is meta to the powerful meta-directing carboxyl group. This alignment of directing effects allows for the highly regioselective synthesis of the desired 3-bromo-5-nitrobenzoic acid precursor.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH | Carboxylic Acid | Strongly Deactivating | meta |

| -Br | Halogen | Deactivating | ortho, para |

| -NO₂ | Nitro | Strongly Deactivating | meta |

| -NHCOR | Amide | Moderately Activating | ortho, para |

| -OH | Hydroxyl | Strongly Activating | ortho, para |

Regioselective Nitration of Benzamide Precursors

Directing Effects of Existing Substituents on Nitration Orientation

The substitution pattern of this compound is a direct consequence of the directing effects of the functional groups present on the aromatic ring during synthesis. In electrophilic aromatic substitution (EAS) reactions, the substituent already on the ring dictates the position of the incoming electrophile. These effects are categorized based on how they influence the reaction rate and the regioselectivity (ortho, meta, or para substitution).

Substituents are broadly classified into two main groups:

Activating groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Activating groups are typically ortho, para-directors. lumenlearning.comlibretexts.org Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH2) groups.

Deactivating groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. lumenlearning.com They destabilize the arenium ion intermediate. With the exception of halogens, deactivating groups are meta-directors. pressbooks.pubyoutube.com This category includes nitro (-NO2), cyano (-CN), and carbonyl groups (like in carboxylic acids, -COOH). libretexts.orglibretexts.org

In a plausible synthetic route for this compound, one would start with a monosubstituted benzene that can direct subsequent substitutions to the desired positions. A common precursor is 3-nitrobenzoic acid. The synthesis of this precursor involves the nitration of benzoic acid. The carboxyl group (-COOH) is a deactivating, meta-directing group. libretexts.org Therefore, when benzoic acid is nitrated, the incoming nitro group is directed to the meta position, yielding 3-nitrobenzoic acid.

The subsequent bromination of 3-nitrobenzoic acid involves a disubstituted benzene ring. Both the nitro group (-NO2) and the carboxyl group (-COOH) are deactivating and meta-directing. libretexts.orgyoutube.com When multiple substituents are present, their directing effects are combined. In this case, both groups direct the incoming electrophile (Br+) to the position that is meta to both of them, which is the C-5 position. This reinforcement of directing effects leads to a high regioselectivity for the formation of 3-bromo-5-nitrobenzoic acid, the direct precursor to the final compound.

Table 1: Directing Effects of Substituents in the Synthesis of 3-Bromo-5-nitrobenzoic Acid

| Reaction Step | Starting Material | Substituent | Classification | Directing Effect | Product |

|---|---|---|---|---|---|

| Nitration | Benzoic Acid | -COOH | Deactivating | Meta | 3-Nitrobenzoic Acid |

| Bromination | 3-Nitrobenzoic Acid | -COOH | Deactivating | Meta (to C-5) | 3-Bromo-5-nitrobenzoic Acid |

| -NO2 | Deactivating | Meta (to C-5) |

Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring and is the key step in placing the bromo group at the C-3 position of the final compound. nih.gov

Strategies for Bromine Introduction onto the Aromatic Ring

The introduction of bromine onto an aromatic ring is typically achieved through an electrophilic aromatic substitution mechanism. msu.edu Because aromatic rings are inherently stable, the brominating agent must be sufficiently electrophilic to be attacked by the π-electron system of the ring. makingmolecules.com

Common strategies for aromatic bromination include:

Molecular Bromine with a Lewis Acid Catalyst: The most traditional method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺) that can be attacked by the aromatic ring. libretexts.org This method is effective but often requires harsh conditions, especially for deactivated rings like 3-nitrobenzoic acid.

N-Bromosuccinimide (NBS): NBS is a versatile and milder brominating agent. nih.gov It can be used for the regioselective bromination of various aromatic compounds. Often, an acid catalyst is used in conjunction with NBS. For instance, NBS in the presence of silica gel has been shown to be a good system for regioselective electrophilic brominations. nih.govresearchgate.net

Other Brominating Agents: A variety of other reagents have been developed to achieve bromination under specific conditions. These include tetraalkylammonium tribromides, which exhibit high para-selectivity for phenols, and bromodimethylsulfonium bromide. nih.govresearchgate.net In some systems, bromine is generated in situ. researchgate.net

For a deactivated substrate such as 3-nitrobenzoic acid, stronger reaction conditions, such as heating, may be necessary to overcome the ring's reduced nucleophilicity. msu.edu

Regioselectivity Control and Computational Insights in Bromination Processes

Regioselectivity in the bromination of substituted benzenes is determined by the electronic properties of the substituents. The formation of the intermediate arenium ion (σ-complex) is typically the rate-determining step. nih.gov The stability of this intermediate dictates the preferred position of attack. Substituents that can effectively stabilize the positive charge of the arenium ion through resonance or inductive effects will favor substitution at specific positions.

In the case of 3-nitrobenzoic acid, both the -NO₂ and -COOH groups are electron-withdrawing and meta-directing. youtube.com When the bromine electrophile attacks at the ortho or para positions relative to either group, one of the resulting resonance structures of the arenium ion is highly destabilized due to the placement of the positive charge adjacent to the positively polarized atom of the electron-withdrawing group. libretexts.org Attack at the meta position (C-5) avoids this particularly unstable resonance contributor, making the meta pathway the most energetically favorable. youtube.com

Computational studies, using methods like ab initio calculations, provide quantitative insights into the positional selectivity of electrophilic aromatic bromination. nih.govnih.gov These theoretical analyses can calculate the energies of the transition states and the arenium ion intermediates for ortho, meta, and para attack. The results consistently show that for rings with deactivating, meta-directing groups, the activation energy for meta-substitution is lower than for ortho or para substitution. researchgate.net These calculations agree well with experimental data and are valuable for predicting and understanding the regioselectivity of these reactions. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The principles of green chemistry can be applied to the synthesis of this compound to make it more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Reaction Conditions

A key aspect of green chemistry is minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents.

Aqueous Medium Reactions: Performing reactions in water is highly desirable as it is a non-toxic, non-flammable, and inexpensive solvent. rsc.org While traditional nitration and bromination reactions are not typically performed in water, recent research has explored aqueous conditions for various organic transformations, including the synthesis of nitroalkanes and other derivatives. organic-chemistry.orgrsc.org The final amidation step, the reaction between 3-bromo-5-nitrobenzoic acid and n-butylamine, can potentially be carried out in an aqueous medium, although this may require specific catalysts or conditions to drive the reaction to completion.

Solvent-Free Conditions: Conducting reactions without a solvent (neat) can significantly reduce waste and simplify product purification. rasayanjournal.co.in Techniques such as mechanochemical grinding or ball milling can facilitate reactions between solid reactants. rasayanjournal.co.in For the synthesis of amides, solvent-free methods using reagents like tert-butyl nitrite have been reported, offering an environmentally benign alternative. acs.org Similarly, nitration can be achieved under solvent-free conditions using reagents like trifluoromethanesulfonic acid with nitric acid. organic-chemistry.org

Utilization of Sustainable Reagents and Catalysts

The choice of reagents and catalysts is crucial for the sustainability of a synthetic process.

Sustainable Catalysts: The development of reusable and non-toxic catalysts is a central goal of green chemistry. For the amidation step, traditional methods often use stoichiometric coupling reagents like carbodiimides (e.g., EDC), which generate significant amounts of waste. ucl.ac.uk Green alternatives involve the use of catalytic systems. Boronic acids and various titanium and zirconium compounds have been developed as catalysts for direct amidation, which proceeds by removing water, often azeotropically. ucl.ac.uk These catalytic methods improve the atom economy of the reaction.

Greener Reagents: For nitration, alternatives to the highly corrosive and hazardous sulfuric acid in mixed acid nitrations are sought. Solid acid catalysts or milder nitrating agents can offer a more sustainable approach. organic-chemistry.org For bromination, using molecular bromine poses safety risks. The use of NBS is generally considered a safer alternative. Furthermore, catalytic systems that can use bromide salts (like LiBr or HBr) with an oxidant represent a greener approach to generating the electrophilic bromine species in situ. researchgate.net

Table 2: Green Chemistry Approaches for Key Synthetic Steps

| Reaction Step | Conventional Method | Green Alternative | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Solvent-free conditions with HOTf/HNO₃; Solid acid catalysts | organic-chemistry.org |

| Bromination | Br₂ / FeBr₃ | NBS with silica gel; In situ Br₂ generation (e.g., LiBr/CAN) | nih.govresearchgate.net |

| Amidation | Activation with EDC/HATU | Catalytic direct amidation (e.g., Boronic acids); Solvent-free conditions | ucl.ac.ukresearchgate.net |

Post-Synthetic Chemical Transformations of this compound

The strategic placement of the bromo, nitro, and amide functionalities on the aromatic ring allows for selective chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring, while the bromine atom serves as a versatile point for carbon-carbon and carbon-heteroatom bond formation. The amide linkage, while generally stable, can also be subjected to specific chemical transformations.

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation is a cornerstone in the synthesis of many complex molecules.

Reduction to an Amino Group:

The reduction of the nitro group in this compound to an amino group to form 3-Amino-N-butyl-5-bromobenzamide is a key transformation. This can be achieved through various established methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere. The reaction conditions are generally mild and often provide high yields of the corresponding aniline (B41778).

Metal-Mediated Reduction: A common and effective method for nitro group reduction is the use of metals in an acidic medium. For instance, iron powder in the presence of acetic acid or hydrochloric acid is a widely used and cost-effective reagent for this transformation. Other metals like tin (Sn) or zinc (Zn) in acidic media can also be employed.

The resulting 3-amino-N-butyl-5-bromobenzamide is a valuable intermediate for further derivatization, such as diazotization followed by substitution reactions, or acylation of the newly formed amino group.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Typical Yield |

| H₂, Pd/C | Methanol or Ethanol (B145695) | Room Temperature | >90% |

| Fe, Acetic Acid | Ethanol/Water | Reflux | 80-95% |

| SnCl₂·2H₂O | Ethanol | Reflux | 75-90% |

Functionalization and Derivatization via the Aromatic Bromine Moiety

The bromine atom on the aromatic ring of this compound serves as a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzamide core. The general reaction scheme is as follows:

Reaction Components:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various palladium complexes with specialized phosphine ligands.

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the organoboron species.

Solvent: A variety of solvents can be used, including toluene, dioxane, and dimethylformamide (DMF).

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This allows for the introduction of a diverse range of amino substituents at the 3-position.

Reaction Components:

Palladium Catalyst: Similar to the Suzuki-Miyaura coupling, various palladium catalysts and phosphine ligands are employed to facilitate the reaction.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-N-butyl-5-nitrobenzamide |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃, BINAP | NaOtBu | 3-(Dialkylamino)-N-butyl-5-nitrobenzamide |

Chemical Modifications at the Amide Linkage

The amide bond in this compound is relatively stable, but it can undergo chemical transformations under specific conditions, primarily hydrolysis.

Hydrolysis of the Amide Bond:

The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-bromo-5-nitrobenzoic acid and n-butylamine.

Acid-Catalyzed Hydrolysis: Heating the amide in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will lead to the formation of the corresponding carboxylic acid and the ammonium salt of the amine.

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically at elevated temperatures, will result in the formation of the carboxylate salt and the free amine. Subsequent acidification is required to obtain the carboxylic acid.

These hydrolysis reactions are generally performed under forcing conditions, highlighting the inherent stability of the amide bond under milder reaction conditions used for modifying the nitro and bromo groups.

Table 3: Conditions for Amide Hydrolysis

| Condition | Reagent | Product after Workup |

| Acidic | aq. H₂SO₄, heat | 3-Bromo-5-nitrobenzoic acid and n-butylammonium salt |

| Basic | aq. NaOH, heat | 3-Bromo-5-nitrobenzoic acid and n-butylamine |

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Butyl 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-N-butyl-5-nitrobenzamide, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy of this compound, recorded in a DMSO-d6 solvent, reveals distinct signals corresponding to each unique proton environment in the molecule. niif.hu The aromatic region of the spectrum is characterized by three signals, which appear as singlets at 8.69 ppm, 8.49 ppm, and 8.27 ppm. niif.hu These chemical shifts are indicative of protons attached to an electron-deficient aromatic ring, a consequence of the deshielding effects of the bromine atom and the strongly electron-withdrawing nitro group.

The N-butyl chain protons are also clearly resolved. A triplet at 3.30 ppm corresponds to the two protons on the carbon adjacent to the amide nitrogen (–NH–CH₂ –). niif.hu Further upfield, a triplet at 1.54 ppm is assigned to the next methylene (B1212753) group (–CH₂–CH₂ –CH₂–CH₃), and another triplet at 1.34 ppm corresponds to the subsequent methylene group (–CH₂–CH₂–CH₂ –CH₃). niif.hu The terminal methyl group (–CH₃) of the butyl chain gives rise to a doublet at 0.91 ppm. niif.hu Additionally, a triplet of triplets at 8.05 ppm is attributed to the amide proton (–NH –), with its multiplicity arising from coupling to the adjacent methylene protons. niif.hu

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 8.69 | Singlet (s) |

| Aromatic-H | 8.49 | Singlet (s) |

| Aromatic-H | 8.27 | Singlet (s) |

| Amide-H (NH) | 8.05 | Triplet of Triplets (td) |

| Methylene (-NH-CH₂-) | 3.30 | Triplet (t) |

| Methylene (-CH₂-) | 1.54 | Triplet (t) |

| Methylene (-CH₂-) | 1.34 | Triplet (t) |

| Methyl (-CH₃) | 0.91 | Doublet (d) |

Data sourced from a 400 MHz spectrum in DMSO-d6. niif.hu

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers valuable information about their hybridization and electronic state. For this compound, ten distinct carbon signals are observed, consistent with its molecular structure. niif.hu

The carbonyl carbon of the amide group is typically found furthest downfield, and in this case, it resonates at 166.2 ppm. niif.hu The aromatic carbons display signals in the range of 121.5 ppm to 148.7 ppm. niif.hu The signal at 148.7 ppm is assigned to the carbon atom bonded to the nitro group (C-NO₂), while the signal at 121.5 ppm corresponds to the carbon bearing the bromine atom (C-Br). niif.hu The remaining aromatic carbon signals appear at 135.3 ppm, 134.2 ppm, and 127.9 ppm. niif.hu

The carbons of the N-butyl chain are observed in the upfield region of the spectrum. The carbon directly attached to the amide nitrogen (–NH–C H₂) appears at 39.6 ppm. The other methylene carbons of the butyl group have chemical shifts of 31.2 ppm and 20.4 ppm, while the terminal methyl carbon resonates at 13.7 ppm, the most shielded carbon in the molecule. niif.hu

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 166.2 |

| Aromatic (C-NO₂) | 148.7 |

| Aromatic (C-H) | 135.3 |

| Aromatic (C-H) | 134.2 |

| Aromatic (C-H) | 127.9 |

| Aromatic (C-Br) | 121.5 |

| Methylene (-NH-CH₂-) | 39.6 |

| Methylene (-CH₂-) | 31.2 |

| Methylene (-CH₂-) | 20.4 |

| Methyl (-CH₃) | 13.7 |

Data sourced from a spectrum in DMSO-d6. niif.hu

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : A COSY experiment would reveal the coupling relationships between protons that are typically separated by two or three bonds (²JHH and ³JHH). For this compound, this would show correlations between the amide proton (8.05 ppm) and the adjacent methylene protons (3.30 ppm). It would also confirm the connectivity of the butyl chain by showing cross-peaks between the adjacent methylene groups (3.30 ppm and 1.54 ppm; 1.54 ppm and 1.34 ppm) and between the final methylene group and the terminal methyl group (1.34 ppm and 0.91 ppm).

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be used to definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton signal at 3.30 ppm and the carbon signal at 39.6 ppm, confirming their direct attachment. Similarly, correlations would be observed for all other C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different parts of the molecule. For example, the amide proton (8.05 ppm) would show a correlation to the carbonyl carbon (166.2 ppm), confirming the amide linkage. The aromatic protons would show correlations to various aromatic carbons, helping to assign their specific positions on the ring. The protons of the methylene group adjacent to the nitrogen (3.30 ppm) would also show a correlation to the carbonyl carbon, further solidifying the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule.

The molecular formula of this compound is C₁₁H₁₃BrN₂O₃. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element.

Table 3: Theoretical Exact Mass Calculation for C₁₁H₁₃BrN₂O₃

| Element | Number of Atoms | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Bromine (Br) | 1 | 78.918337 | 78.918337 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total | | | 301.011055 |

An HRMS experiment would be expected to yield a measured mass very close to this theoretical value (typically within 5 ppm error). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS) experiments provide information about the compound's structure through analysis of its fragmentation pattern upon ionization. In electron ionization (EI) used in GC-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments.

For this compound, several key fragmentation pathways could be predicted:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the nitrogen atom.

McLafferty rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon of the butyl chain could be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond of the butyl chain.

Loss of the butyl group: Cleavage of the N-butyl bond would result in a fragment corresponding to the 3-bromo-5-nitrobenzamide (B1274910) cation.

Loss of the nitro group: The NO₂ group can be lost as a neutral fragment.

Loss of bromine: The bromine atom can also be cleaved from the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal insights into the molecular structure of this compound.

Single Crystal X-ray Diffraction Data Acquisition and Refinement Protocols

The initial step in the crystallographic analysis of this compound would involve the growth of high-quality single crystals suitable for X-ray diffraction. Once obtained, a crystal would be mounted on a diffractometer. The instrument would then irradiate the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected by a detector.

The collected data would be processed to determine the unit cell dimensions, crystal system, and space group. The crystal structure would then be solved using direct or Patterson methods and subsequently refined. This refinement process minimizes the difference between the observed and calculated structure factors, leading to the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Analysis of Molecular Conformation, Chirality, and Intermolecular Interactions

A refined crystal structure would allow for a detailed analysis of the molecular conformation of this compound. This includes the planarity of the benzamide (B126) core, the orientation of the nitro and bromo substituents relative to the aromatic ring, and the conformation of the N-butyl chain.

The molecule itself is not chiral. However, its crystallization in a chiral space group would indicate the spontaneous resolution of enantiomers, a phenomenon of significant interest.

Furthermore, the analysis would focus on identifying and characterizing intermolecular interactions that dictate the crystal packing. These interactions could include:

Hydrogen Bonding: The amide group (N-H) is a potent hydrogen bond donor, and the nitro group (O=N=O) and the amide carbonyl group (C=O) are strong hydrogen bond acceptors. The formation of N-H···O hydrogen bonds would be a primary feature of the crystal packing.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the nitro or carbonyl groups.

Crystal Packing Analysis and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. A comprehensive study would involve screening for different crystalline forms of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be structurally characterized by X-ray diffraction.

Complementary Spectroscopic Techniques

Spectroscopic methods provide valuable information that complements the structural data from X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A hypothetical table of expected IR frequencies is presented below based on typical ranges for the functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amide N-H | 3350-3180 | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2960-2850 | Stretch |

| Amide C=O (Amide I) | 1680-1630 | Stretch |

| Amide N-H bend (Amide II) | 1570-1515 | Bend |

| Nitro N=O | 1560-1520 and 1360-1345 | Asymmetric and Symmetric Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-N | 1200-1020 | Stretch |

| C-Br | 680-515 | Stretch |

This table represents expected values and requires experimental verification for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzamide chromophore, substituted with a nitro group (an auxochrome and part of a larger chromophoric system) and a bromo group, would influence the position and intensity of these absorption maxima (λmax). The presence of the nitro group, in particular, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzamide.

A detailed analysis would involve identifying the λmax values and the corresponding molar absorptivity (ε) values, which are characteristic of the compound.

An extensive search for dedicated research on the analytical method development for the specific compound This compound has yielded no specific results. There is a significant lack of published scientific literature detailing the chromatographic separation, identification, and purity assessment of this molecule. The information required to populate the detailed subsections of the provided outline—such as specific HPLC/UPLC stationary phases, mobile phase compositions, detector optimizations, GC-MS impurity profiles, and preparative chromatography protocols—is not available in the public domain.

General principles of analytical chemistry suggest that methods could be developed for this compound. For instance, its structure, containing a chromophore (the nitro-substituted aromatic ring), would make it amenable to UV-Vis detection in HPLC. Its semi-volatile nature might allow for GC-MS analysis, potentially after derivatization. However, without experimental data from peer-reviewed sources, any discussion would be purely hypothetical and would not meet the user's requirement for "detailed research findings" and "data tables."

Due to the absence of specific, verifiable research on this compound, it is not possible to generate the requested scientifically accurate and authoritative article that strictly adheres to the provided outline and content requirements. To do so would require the fabrication of data and research findings.

Analytical Method Development for Research Grade Assessment of 3 Bromo N Butyl 5 Nitrobenzamide

Advanced Purification Techniques Beyond Chromatography

While chromatography is a cornerstone of purification, achieving the high purity required for research-grade standards often necessitates supplementary techniques. These methods focus on exploiting the physicochemical properties of the compound to remove trace impurities that may be difficult to separate by chromatography alone.

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. mt.com The process involves dissolving the impure material in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of highly ordered crystals of the desired compound, while impurities remain in the mother liquor. mt.com

The success of recrystallization hinges on the meticulous selection of a solvent system. An ideal solvent should exhibit high solubility for 3-Bromo-N-butyl-5-nitrobenzamide at high temperatures and low solubility at low temperatures. libretexts.org This differential solubility is the primary driver for achieving a high recovery of the purified product. For complex organic molecules like halogenated nitrobenzamides, a single solvent may not meet all criteria, necessitating the use of a mixed-solvent system. libretexts.org This involves a pair of miscible solvents: a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" in which it is not. libretexts.org

The cooling rate is a critical parameter that must be precisely controlled. Rapid cooling can lead to the crashing out of the solid, trapping impurities within the crystal lattice. A slow, controlled cooling process promotes the growth of larger, more perfect crystals, leading to significantly enhanced purity. The choice of solvent can also influence the resulting crystal form (polymorphism), which can affect the compound's physical properties. whiterose.ac.uk

Table 1: Key Strategies for Controlled Recrystallization

| Strategy | Description | Rationale for Purity Enhancement |

| Solvent Screening | Experimental testing of various single and mixed-solvent systems to find the optimal solubility profile. libretexts.org | Ensures maximum dissolution of the target compound at high temperatures and minimal solubility upon cooling, maximizing yield and purity. mt.com |

| Controlled Cooling | Gradual reduction of the solution temperature to allow for slow crystal formation. | Promotes the formation of a well-ordered crystal lattice that excludes impurity molecules, preventing their incorporation. mt.com |

| Seeding | Introduction of a pure crystal of the target compound to the supersaturated solution to initiate crystallization. | Induces crystallization at the desired point and can help in controlling crystal size and morphology. |

| Anti-Solvent Addition | In a mixed-solvent system, slowly adding the "insoluble solvent" to a solution of the compound in the "soluble solvent" to induce crystallization. | Provides precise control over the supersaturation level, leading to a more controlled and efficient crystallization process. libretexts.org |

Following recrystallization or synthesis, the efficient separation of the purified solid from the liquid (mother liquor) is a critical step. chromatographyonline.com The primary goal of filtration is to isolate the solid product, maximize its yield, and ensure it is free from residual solvent and dissolved impurities. researchgate.net

The choice of filtration method depends on the scale of the operation and the nature of the solid particles. For laboratory-scale research samples, vacuum filtration using a Büchner funnel is common. For more demanding applications, pressure filtration can be employed to improve efficiency. researchgate.net The selection of the filter medium is also crucial; its pore size must be small enough to retain the solid particles while allowing the liquid to pass through freely.

After initial filtration, the collected solid, known as the filter cake, is typically washed with a small amount of cold, fresh solvent—the same solvent used for recrystallization. This wash step is vital for removing any adhering mother liquor, which contains the concentrated impurities. The cake is then dried to remove residual solvent, often in a vacuum oven, to yield the final, purified research-grade this compound. In industrial settings, integrated filter-dryers can perform filtration, washing, and drying in a single, contained operation. rsc.org

Table 2: Comparison of Solid-Liquid Separation Techniques

| Technique | Principle | Application | Advantages |

| Gravity Filtration | Uses the force of gravity to draw the liquid through a filter medium. | Removal of coarse solids or when speed is not critical. | Simple setup, low cost. |

| Vacuum Filtration | A pressure differential is created across the filter medium using a vacuum. | Standard laboratory method for collecting crystalline products after recrystallization. | Faster and more efficient than gravity filtration. |

| Pressure Filtration | Positive pressure is applied to the slurry to force the liquid through the filter. researchgate.net | Industrial applications or for filtering very fine particles or viscous liquids. | High filtration rates, effective for difficult separations. |

| Centrifugation | Separates solids from liquids based on density differences using centrifugal force. | Separation of very fine particles or when filtration is slow. | Rapid separation, can handle large volumes. |

Development of Robust Quantification Strategies for Research Samples

Accurate quantification is essential for characterizing research samples and ensuring the validity of subsequent experiments. For halogenated nitrobenzamides, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the technique of choice. oup.com

Developing a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. A C18 reversed-phase column is often a suitable starting point for separating non-polar to moderately polar compounds like this compound. oup.com The mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized through gradient elution to achieve a good separation between the main compound and any impurities. gmi-inc.com

For sensitive and specific quantification, particularly at low concentrations, tandem mass spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comrsc.org LC-MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. nih.gov This is especially important when analyzing complex research samples where trace-level impurities need to be quantified.

An advanced strategy for ensuring long-term consistency in quantification is the Quantitative Analysis of Multicomponents by a Single Marker (QAMS) method. nih.gov In this approach, a single reference standard (the marker) is used to quantify other components in the sample by establishing their relative correction factors. This reduces the need for multiple standards, saving time and cost while maintaining analytical accuracy. nih.gov

Challenges and Solutions in Analytical Method Development for Halogenated Nitrobenzamides

The analysis of halogenated nitrobenzamides presents several distinct challenges that require careful consideration during method development. The presence of both a halogen atom and a nitro group can lead to unique chemical behaviors and detection issues.

One major challenge is the potential for co-elution of structurally similar impurities with the main analyte in HPLC. chromatographyonline.com The similar physicochemical properties can make chromatographic separation difficult. Another issue is the "stickiness" of halogenated compounds, which can lead to poor peak shape and accumulation on the HPLC column over repeated injections. chromforum.org Furthermore, the nitroaromatic structure can be susceptible to degradation under certain analytical conditions, and the presence of electron-withdrawing groups can affect ionization efficiency in mass spectrometry, potentially limiting sensitivity. chromatographyonline.com

Addressing these challenges requires a systematic approach to method development. This includes thorough column and mobile phase screening, adjusting the mobile phase pH, and elevating the column temperature to improve peak shape. gmi-inc.comchromforum.org For LC-MS analysis, careful optimization of the ionization source parameters is critical to achieve adequate sensitivity. The use of high-resolution mass spectrometry (HRMS) can also aid in differentiating between the target analyte and isobaric interferences.

Table 3: Analytical Challenges and Strategic Solutions

| Challenge | Description | Strategic Solution |

| Chromatographic Co-elution | Impurities with similar properties elute at the same time as the target compound, preventing accurate quantification. chromatographyonline.com | Optimize mobile phase gradient, screen different column stationary phases (e.g., phenyl-hexyl, biphenyl), and adjust pH and temperature. gmi-inc.com |

| Poor Peak Shape (Tailing) | Halogenated compounds can exhibit secondary interactions with the column, causing peak tailing. chromforum.org | Use an inert column, add mobile phase modifiers (e.g., a small amount of THF), and implement rigorous column flushing and cleaning protocols. chromforum.org |

| Low Detector Sensitivity | The compound may have a weak UV chromophore or ionize poorly in MS, making trace-level detection difficult. gmi-inc.com | Upgrade to a more sensitive detector like a diode-array detector (DAD) or, preferably, a tandem mass spectrometer (MS/MS). gmi-inc.com Optimize MS source conditions and consider chemical derivatization if necessary. oup.com |

| Matrix Effects | Components of the sample matrix interfere with the ionization of the target analyte in LC-MS, causing ion suppression or enhancement. | Employ effective sample preparation techniques (e.g., solid-phase extraction), use matrix-matched calibration standards, or utilize stable isotope-labeled internal standards. |

| Analyte Instability | The compound may degrade during sample preparation or analysis. | Minimize sample exposure to light and heat, use nitrosation inhibitors if relevant, and ensure the stability of the analyte in the chosen solvent and mobile phase. |

Computational Chemistry and Theoretical Investigations of 3 Bromo N Butyl 5 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the electronic characteristics and predicting the chemical reactivity of 3-Bromo-N-butyl-5-nitrobenzamide. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting the properties of organic molecules. nih.gov

The first step in the theoretical investigation of a molecule is typically the optimization of its molecular geometry to find the most stable, lowest-energy arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The structure features a planar benzene (B151609) ring substituted with a bromine atom, a nitro group, and an N-butylamide group. The flexibility of the N-butyl chain and the potential for rotation around the C-N amide bond introduce the possibility of multiple conformers. Amide bonds can exhibit distortion, which disrupts the conjugation between the nitrogen lone pair and the carbonyl π-system. acs.org Computational analysis is used to explore this conformational landscape, identifying the different stable conformers and their relative energies. The global minimum structure represents the most populated conformation at equilibrium.

Key rotational degrees of freedom include the dihedral angles associated with the butyl group and the C(O)-N bond. The relative orientation of the carbonyl oxygen and the N-H proton is of particular interest.

Table 1: Hypothetical Torsional Angles for Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (O=C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | ~180° (anti) | ~0° (syn-periplanar) | 0.00 (Global Minimum) |

| Conformer B | ~180° (anti) | ~180° (anti-periplanar) | +2.5 |

Note: This table presents hypothetical data to illustrate the results of a typical conformational analysis. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial predictors of a molecule's reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbonyl carbon of the amide. researchgate.net The energy gap is a critical parameter; a smaller gap suggests that the molecule is more polarizable and more reactive. Quantum chemical calculations provide precise values for these orbital energies. scispace.com

Table 2: Calculated FMO Properties of this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: These values are illustrative and representative of what would be obtained from DFT calculations at a common level of theory.

An Electrostatic Potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).

For this compound, the ESP map would show:

Negative Regions: Concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl group. These sites are susceptible to electrophilic attack.

Positive Regions: Located on the hydrogen atom of the amide (N-H) and, to a lesser extent, the hydrogen atoms on the aromatic ring. These areas are potential sites for nucleophilic interaction.

This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, including the identification of transient species like transition states and intermediates.

The synthesis of this compound can be envisioned through several key reaction steps, each involving a unique transition state that represents the highest energy point along the reaction coordinate for that step.

Amidation Pathway: A common synthesis route involves the reaction of 3-bromo-5-nitrobenzoyl chloride with n-butylamine. youtube.com This is a nucleophilic acyl substitution reaction. Computational modeling would characterize the transition state for the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate, which then collapses to form the final amide product.

Nitration Pathway: The introduction of the nitro group onto a precursor like 3-bromobenzamide (B114348) is a classic electrophilic aromatic substitution (SEAr) reaction. nih.gov The active electrophile is the nitronium ion (NO₂⁺), typically generated from nitric acid and sulfuric acid. masterorganicchemistry.com The key transition state involves the formation of a σ-complex (also known as a Wheland intermediate), where the NO₂⁺ ion attacks the aromatic ring. nih.govdntb.gov.ua The existing bromo and amide substituents direct the incoming nitro group primarily to the meta-position.

Bromination Pathway: Similarly, the introduction of the bromine atom onto a precursor like N-butyl-3-nitrobenzamide would proceed via an SEAr mechanism. The transition state would involve the attack of an electrophilic bromine species (e.g., from Br₂ activated by a Lewis acid) on the aromatic ring, again forming a σ-complex.

For an electrophilic nitration reaction, the first step—the formation of the σ-complex—is typically the rate-determining step and has the highest activation energy. researchgate.netmasterorganicchemistry.com The subsequent proton abstraction to restore aromaticity is a rapid, low-energy process. researchgate.net

Table 3: Illustrative Energetic Profile for the Nitration of a Precursor Molecule (Relative Energies in kcal/mol)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aromatic Precursor + NO₂⁺) | 0 |

| Transition State 1 (TS1) | +15.1 |

| Intermediate (σ-complex) | +11.5 |

| Transition State 2 (TS2) | +12.0 |

In Silico Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Currently, there are no specific published data or dedicated scholarly articles detailing the in silico prediction of spectroscopic parameters for this compound.

Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting spectroscopic properties. For a molecule like this compound, these calculations would provide valuable insights into its structural and electronic characteristics.

A typical computational approach to predict Nuclear Magnetic Resonance (NMR) chemical shifts would involve geometry optimization of the molecule's structure followed by the application of methods such as the Gauge-Including Atomic Orbital (GIAO) method. The resulting theoretical chemical shifts for ¹H and ¹³C atoms would be tabulated and compared against experimental data for validation.

Similarly, the prediction of vibrational frequencies using computational methods would involve calculating the harmonic frequencies corresponding to the fundamental modes of vibration. These theoretical frequencies, often scaled to correct for anharmonicity and other systematic errors, would correspond to the expected peaks in the Infrared (IR) and Raman spectra. An analysis of these frequencies would help in assigning specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, the C-N stretch, the C-Br stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Without dedicated computational studies, a data table of predicted NMR chemical shifts and vibrational frequencies for this compound cannot be provided.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

There is currently no specific research available in the public domain that details molecular dynamics (MD) simulations for this compound.

MD simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, such simulations would provide critical information about its conformational flexibility and the influence of solvent molecules on its structure and behavior.

The conformational landscape of the molecule would be explored by simulating its movements and identifying the most stable arrangements of its atoms. A key focus would be the rotational freedom around the amide bond and the flexibility of the N-butyl chain. The results would typically be presented as a function of dihedral angles to map the potential energy surface and identify low-energy conformers.

To understand solvation effects, MD simulations would be performed with the molecule surrounded by explicit solvent molecules, such as water or dimethyl sulfoxide. These simulations would reveal how the solvent interacts with the solute molecule, including the formation of hydrogen bonds and other non-covalent interactions. This analysis is crucial for understanding the molecule's behavior in a biological or chemical system.

As no specific molecular dynamics simulations for this compound have been published, data tables summarizing conformational states, interaction energies, or solvation free energies cannot be presented.

Structure Activity Relationship Sar Studies on 3 Bromo N Butyl 5 Nitrobenzamide and Analogues

Design Principles for Substituted Benzamide (B126) Derivatives in Targeted Research

The design of substituted benzamide derivatives is a well-established strategy in the development of targeted therapeutic agents. The benzamide core serves as a versatile scaffold, and its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and potential treatments for genetic disorders like sickle cell disease. researchgate.netnih.gov The fundamental design principle involves the strategic placement of various substituents on the benzamide framework to modulate the compound's properties and achieve a desired biological effect.

In targeted research, the design process often begins with a lead compound, which may be identified through high-throughput screening or by modifying the structure of a known active molecule. nih.gov For instance, the development of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors is often based on the structure of existing inhibitors like Entinostat (MS-275). proquest.com The goal is to create new analogues with improved anti-proliferative activities. proquest.com

The substituents on the benzamide ring and the amide nitrogen are systematically varied to probe interactions with the biological target. acs.org This iterative process, guided by SAR, aims to enhance binding affinity, selectivity, and efficacy. nih.govacs.org For example, in the design of inhibitors for the CYP1B1 enzyme, a computational approach combining shape and electrostatic comparisons with known inhibitors can guide the synthesis of a focused library of benzamide derivatives. scilit.com This rational design strategy helps in identifying molecules with a higher probability of success.

Impact of Bromo and Nitro Substituents on Molecular Interactions and Electronic Properties

The introduction of bromo and nitro groups onto the benzamide scaffold at positions 3 and 5, respectively, profoundly influences the molecule's electronic properties and its potential for molecular interactions. Both substituents are characterized by their strong electron-withdrawing nature, which they exert through a combination of inductive and resonance effects.

The nitro group (–NO2) is a particularly potent electron-withdrawing group. mdpi.com Its presence deactivates the aromatic ring, making it less susceptible to electrophilic attack. nih.govnih.gov This deactivation is a result of the nitrogen atom's formal positive charge and the ability of the group to withdraw electron density from the ring via resonance. nih.gov This alteration in the electronic distribution can be critical for the molecule's interaction with biological targets, as it can affect the polarity and favor interactions with nucleophilic sites within protein structures. mdpi.com The electron-withdrawing effect of the nitro group can also play a significant role in the molecule's pharmacokinetic properties. mdpi.com

In the context of 3-Bromo-N-butyl-5-nitrobenzamide, the combined electron-withdrawing power of the bromo and nitro groups significantly lowers the electron density of the aromatic ring. This electronic modulation is a key factor in determining the compound's reactivity and its binding mode to target proteins. For instance, in a related compound, 4-Bromo-N-(2-nitrophenyl)benzamide, weak C–H···O interactions and halogen-halogen interactions (Br···Br) were observed in the crystal packing, highlighting the types of intermolecular forces that these substituents can promote. Current time information in Pasuruan, ID.

Table 1: Electronic Properties of Bromo and Nitro Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Bromo (-Br) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-para directing |

| Nitro (-NO2) | Electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly deactivating, meta directing |

This table provides a generalized summary of the electronic effects of the substituents.

Influence of the N-butyl Moiety on Conformational Preferences and Molecular Recognition in Model Systems

The N-butyl group attached to the amide nitrogen of this compound plays a crucial role in defining the molecule's steric profile, lipophilicity, and conformational flexibility, all of which are critical for molecular recognition by biological targets.

The introduction of an alkyl group on the amide nitrogen, known as N-alkylation, is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.net The N-butyl chain, being a flexible, non-polar entity, can influence how the molecule fits into a binding pocket. The length and branching of such alkyl chains can be fine-tuned to optimize interactions. For instance, in a study of tris-benzamides, a linear n-butyl group was found to be less tolerated than branched isobutyl or benzyl (B1604629) groups at the C-terminus for cell growth inhibition, highlighting the sensitivity of biological systems to the precise shape of the alkyl substituent. acs.org

Conformational analysis of molecules containing butyl chains reveals that they can adopt various staggered and eclipsed conformations, with the anti-conformation being the most stable due to minimized steric hindrance. youtube.com The flexibility of the N-butyl group in this compound allows the molecule to adopt different spatial arrangements, which could be advantageous for binding to a flexible protein target. However, this flexibility can also come at an entropic cost upon binding.

Correlation of Electronic and Steric Effects with Mechanistic Observations in Research Models

The biological or chemical activity of this compound in research models is a direct consequence of the interplay between the electronic effects of the bromo and nitro substituents and the steric and conformational influence of the N-butyl moiety. Quantitative structure-activity relationship (QSAR) studies on various benzamide series have demonstrated that a combination of electronic, steric, and hydrophobic parameters can be used to model and predict biological activity. nih.govnih.gov

The strong electron-withdrawing nature of the bromo and nitro groups, as discussed previously, creates a specific electronic environment on the benzamide ring. This can be a critical factor in the mechanism of action. For example, in studies of substituted benzamides as neuroleptic agents, the interaction with dopamine (B1211576) receptors was found to be sensitive to the substitution pattern. nih.gov The electronic properties of the ring can influence key interactions, such as hydrogen bonds and π-π stacking, within the receptor binding site. nih.gov

The steric bulk and lipophilicity imparted by the N-butyl group also play a significant mechanistic role. The size and shape of the N-alkyl substituent can determine whether the molecule can access and fit into the binding pocket of a target protein. In a study on benzamides with pyridine-linked 1,2,4-oxadiazole, it was concluded that less steric bulk on the aniline (B41778) portion of the molecule could reduce obstacles to receptor binding and increase activity. nih.gov This illustrates the importance of steric factors in the mechanism.

Furthermore, the combination of these effects can be synergistic. For example, the N-butyl group might orient the molecule within a binding site in such a way that the electronically modified benzamide ring is positioned for optimal interaction with key amino acid residues. Research on dopamine D4 receptor ligands has shown that substituents on the benzamide ring can indirectly mediate interactions with the receptor, suggesting a complex interplay between different parts of the molecule. nih.gov